Cyt-bd Oxidase Inhibitory Potency: Allyl Analog vs. N-Phenethyl Reference Compound
The N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine compound is structurally related to the Cyt-bd inhibitor series described by Hopfner et al. [1]. While the exact allyl analog was not directly reported, the SAR study provides a quantitative framework: the unsubstituted N-phenethyl analog (compound 12) exhibited weak Cyt-bd inhibition (ATP IC50 from 51 to >100 µM across M. bovis BCG, M. tuberculosis H37Rv, and N0145 strains in the presence of Q203). In contrast, para-substituted phenethyl analogs (e.g., compound 19, para-C(CH3)3) achieved IC50 values of 6–18 µM [1]. The N-allyl group, being sterically smaller and electronically distinct from phenethyl, is predicted to occupy a different potency and selectivity space, making it a valuable comparator for probing the N-substituent SAR in Cyt-bd inhibition assays.
| Evidence Dimension | Cyt-bd oxidase inhibition (ATP depletion assay, +Q203 condition) |
|---|---|
| Target Compound Data | Not directly reported in primary literature; structurally positioned between weak (N-phenethyl, IC50 >51 µM) and potent (para-substituted phenethyl, IC50 6–18 µM) analogs [1] |
| Comparator Or Baseline | N-phenethylthieno[3,2-d]pyrimidin-4-amine (compound 12): IC50 51 to >100 µM [1]; N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (compound 19): IC50 6–18 µM [1] |
| Quantified Difference | Target compound lacks published IC50; anticipated potency differentiation arises from allyl vs. phenethyl substitution |
| Conditions | ATP depletion assay in M. bovis BCG, M. tuberculosis H37Rv, and M. tuberculosis clinical isolate N0145 in the presence of Q203 (QcrB inhibitor) |
Why This Matters
The N-allyl substitution provides a chemically distinct vector for Cyt-bd SAR exploration, enabling researchers to differentiate steric and electronic effects from aryl-substituted analogs when selecting compounds for anti-tubercular drug discovery programs.
- [1] Hopfner SM, Lee BS, Kalia NP, Miller MJ, Pethe K, Moraski GC. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Med Chem. 2021;12(1):73-77. doi:10.1039/D0MD00398K. View Source
